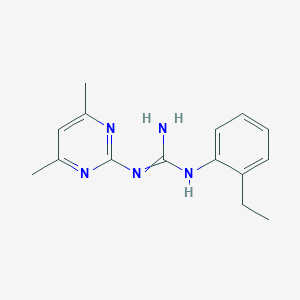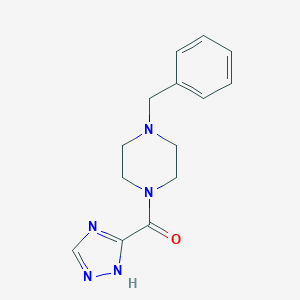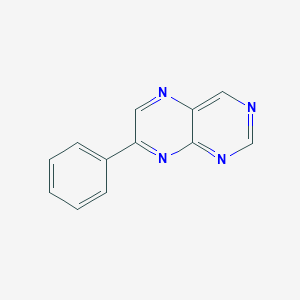![molecular formula C10H6N2S B221070 Thieno[3,2-c][2,6]naphthyridine](/img/structure/B221070.png)
Thieno[3,2-c][2,6]naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno[3,2-c][2,6]naphthyridine is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of naphthyridine derivatives, which are known for their diverse biological activities. Thieno[3,2-c][2,6]naphthyridine has been found to exhibit promising anticancer, antimicrobial, and anti-inflammatory properties, making it a potential candidate for drug development.
Mecanismo De Acción
Thieno[3,2-c][2,6]naphthyridine exerts its biological activities by interacting with various cellular targets. In cancer cells, it induces apoptosis by activating the intrinsic apoptotic pathway through the upregulation of Bax and downregulation of Bcl-2. It also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
In bacteria, thieno[3,2-c][2,6]naphthyridine disrupts the bacterial cell membrane and inhibits DNA synthesis, leading to bacterial cell death. Inflammatory cytokines such as TNF-α and IL-6 are inhibited by thieno[3,2-c][2,6]naphthyridine through the suppression of NF-κB signaling.
Biochemical and Physiological Effects:
Thieno[3,2-c][2,6]naphthyridine has been found to exhibit several biochemical and physiological effects. In cancer cells, it induces apoptosis, inhibits cell proliferation, and suppresses angiogenesis. In bacteria, it disrupts the bacterial cell membrane and inhibits DNA synthesis. Inflammatory cytokines such as TNF-α and IL-6 are inhibited by thieno[3,2-c][2,6]naphthyridine, leading to the suppression of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thieno[3,2-c][2,6]naphthyridine has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be easily scaled up for commercial production. It exhibits potent biological activities against cancer cells, bacteria, and inflammatory cytokines, making it a potential candidate for drug development.
However, there are also limitations to the use of thieno[3,2-c][2,6]naphthyridine in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its cellular targets and pathways. Additionally, the compound may exhibit toxicity to normal cells at high concentrations, limiting its therapeutic potential.
Direcciones Futuras
There are several future directions for the research and development of thieno[3,2-c][2,6]naphthyridine. One potential direction is the optimization of its synthesis method to enhance the yield and purity of the compound. Further research is also needed to elucidate its mechanism of action and cellular targets.
Thieno[3,2-c][2,6]naphthyridine may also be explored for its potential applications in combination therapy with other anticancer agents or antibiotics. Additionally, the compound may be modified to enhance its selectivity and reduce its toxicity to normal cells.
Conclusion:
Thieno[3,2-c][2,6]naphthyridine is a heterocyclic compound that exhibits promising biological activities against cancer cells, bacteria, and inflammatory cytokines. Its potential therapeutic applications make it a potential candidate for drug development. However, further research is needed to fully understand its mechanism of action and optimize its synthesis method. Thieno[3,2-c][2,6]naphthyridine may have several future directions for the research and development of novel therapies.
Métodos De Síntesis
The synthesis of thieno[3,2-c][2,6]naphthyridine involves the condensation of 2-aminobenzothiazole with ethyl acrylate and subsequent cyclization with malononitrile. This method has been optimized by several researchers to enhance the yield and purity of the compound. The synthesis of thieno[3,2-c][2,6]naphthyridine is a relatively simple process and can be easily scaled up for commercial production.
Aplicaciones Científicas De Investigación
Thieno[3,2-c][2,6]naphthyridine has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. Thieno[3,2-c][2,6]naphthyridine induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the PI3K/Akt/mTOR signaling pathway.
In addition to its anticancer properties, thieno[3,2-c][2,6]naphthyridine also exhibits antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria. It has been found to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.
Thieno[3,2-c][2,6]naphthyridine also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
Fórmula molecular |
C10H6N2S |
|---|---|
Peso molecular |
186.24 g/mol |
Nombre IUPAC |
thieno[3,2-c][2,6]naphthyridine |
InChI |
InChI=1S/C10H6N2S/c1-3-11-6-8-7(1)5-12-9-2-4-13-10(8)9/h1-6H |
Clave InChI |
NKBQKUDYRMOAKU-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=C3C(=NC=C21)C=CS3 |
SMILES canónico |
C1=CN=CC2=C3C(=NC=C21)C=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B220994.png)

![Ethyl {1-[1-(hydroxymethyl)propyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonylcarbamate](/img/structure/B221002.png)

![4-amino-N'-[(E)-(2-methoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B221010.png)


![7-Hydroxy-1,3-dimethyl-6-phenyl-1,5-dihydro-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B221059.png)
![2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B221060.png)

![3-amino-N-(5-chloro-2-methoxyphenyl)-6-methoxythieno[2,3-b]quinoline-2-carboxamide](/img/structure/B221075.png)
![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B221076.png)

